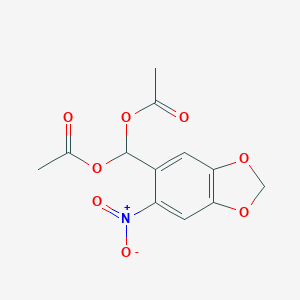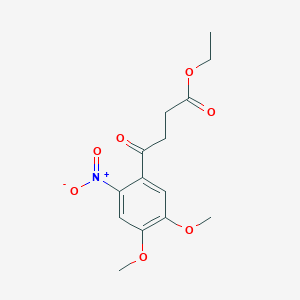![molecular formula C20H18Cl4N2O2 B289280 2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B289280.png)
2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is not fully understood, but it is believed to act as a selective inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression and are involved in the development of cancer. It has also been reported to modulate the activity of certain neurotransmitter receptors in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of neurotransmitters in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its unique properties and potential applications. It has been shown to have potential anticancer activity and could have implications for the treatment of neurological disorders. However, one of the limitations is that its mechanism of action is not fully understood, which could make it challenging to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the use of 2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in scientific research. One direction is to further investigate its potential anticancer activity and optimize its use in cancer treatment. Another direction is to explore its potential for the treatment of neurological disorders and further understand its mechanism of action in the brain. Additionally, there is potential for the development of new derivatives of 2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide with improved properties and potential applications.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methylpiperidine to form the intermediate product, which is then reacted with 2,4-dichloro-6-nitrophenol in the presence of a reducing agent to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound, and it has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. It has been reported to have potential anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to modulate the activity of neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Propiedades
Fórmula molecular |
C20H18Cl4N2O2 |
|---|---|
Peso molecular |
460.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[2,4-dichloro-6-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H18Cl4N2O2/c1-11-4-6-26(7-5-11)20(28)15-8-13(22)10-17(24)18(15)25-19(27)14-3-2-12(21)9-16(14)23/h2-3,8-11H,4-7H2,1H3,(H,25,27) |
Clave InChI |
DSHJSNGVZNPXBC-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC(=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)






![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)
![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)